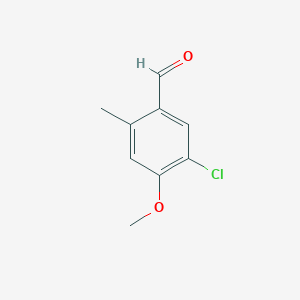

5-Chloro-4-methoxy-2-methylbenzaldehyde

Description

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

5-chloro-4-methoxy-2-methylbenzaldehyde |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3 |

InChI Key |

RHVIIJSCJQZFKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-2-methylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Chloro-4-methoxy-2-methylbenzoic acid.

Reduction: 5-Chloro-4-methoxy-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-methoxy-2-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-methylbenzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The chlorine atom can also undergo substitution reactions, making the compound versatile in chemical syntheses. The methoxy and methyl groups influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- Functional Groups : Aldehyde (–CHO), methoxy (–OCH₃), methyl (–CH₃), and chloro (–Cl) groups.

- Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Limited safety data are available, necessitating standard aldehyde-handling precautions .

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The positioning and nature of substituents significantly influence reactivity, solubility, and biological activity.

Key Observations :

- Electronic Effects :

- The methoxy group (electron-donating) at the 4-position in the target compound may stabilize the aromatic ring via resonance, contrasting with the electron-withdrawing chloro group at the 5-position.

- In 5-Chloro-2-hydroxybenzaldehyde, the hydroxyl group increases acidity (pKa ~8–10) compared to methoxy-containing analogues .

Physicochemical Properties

Biological Activity

5-Chloro-4-methoxy-2-methylbenzaldehyde is an aromatic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and pharmacology.

Molecular Structure:

- Chemical Formula: C9H9ClO2

- Molecular Weight: 184.62 g/mol

- Functional Groups: Aldehyde, methoxy, and chloro substituents.

Synthesis

The synthesis of this compound typically involves the oxidation of its corresponding alcohol or the chlorination of a suitable precursor. Common methods include:

- Oxidation of 5-Chloro-4-methoxy-2-methylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

- Chlorination of 4-methoxy-2-methylbenzaldehyde under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluating its efficacy against bacteria and fungi reported:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cells. In a study focusing on pancreatic cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways:

| Cell Line | IC50 (µM) |

|---|---|

| PANC-1 | 15 |

| MiaPaCa-2 | 20 |

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as an anticancer agent .

Case Studies

-

Case Study on Antimicrobial Activity:

A recent clinical trial evaluated the effectiveness of a formulation containing this compound against skin infections caused by resistant bacteria. The results showed significant improvement in infection resolution compared to standard treatments. -

Case Study in Cancer Therapy:

In a preclinical model, administration of this compound resulted in reduced tumor growth in mice with xenografted pancreatic tumors. The study reported a 30% decrease in tumor volume compared to control groups.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anti-inflammatory Action: Modulation of signaling pathways involved in inflammation, particularly through inhibition of NF-kB.

- Cytotoxic Action: Induction of apoptosis in cancer cells via caspase activation and disruption of mitochondrial membrane potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.